(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Chiral resolution Enantiomeric separation Chromatography

Choose (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid for stereoselective synthesis where (S)-enantiomer, racemate, or Boc/Cbz/Fmoc-protected analogs fail. With specific rotation +3.0° to +5.0° (c=1, H₂O) and mp 117–121°C, it enables reliable chiral resolution via diastereomeric salt formation. The Moc group uniquely balances stability with mild, epimerization-free deprotection—critical for Velpatasvir intermediate synthesis. Also serves as a chiral HPLC reference standard (R elutes before S on crown ether columns) and as a peptidomimetic building block imparting defined (R)-configuration constraints for receptor selectivity.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 50890-96-5
Cat. No. B152191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid
CAS50890-96-5
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCOC(=O)NC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)/t8-/m1/s1
InChIKeyGOJLQSAREKTKPT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS 50890-96-5): Chiral Building Block and Resolving Agent for Enantioselective Synthesis


(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as Moc-D-phenylglycine or N-methoxycarbonyl-D-phenylglycine, is a chiral glycine derivative with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . This compound belongs to the class of N-protected phenylglycines and serves as a versatile chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures . Its (R)-configuration provides specific stereochemical properties that are essential for producing enantiomerically pure pharmaceutical intermediates, making it a critical reagent in medicinal chemistry and process development [1].

Why (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid Cannot Be Substituted by Other N-Protected Phenylglycines or Racemic Mixtures


Substituting (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid with its (S)-enantiomer, racemic mixture, or other N-protected phenylglycine derivatives (e.g., Boc, Cbz, or Fmoc) is not permissible in stereoselective applications due to fundamental differences in chiral recognition, physicochemical properties, and synthetic compatibility [1]. The (R)-enantiomer exhibits a specific rotation of +3.0° to +5.0° (c=1, H₂O) and a distinct melting point range of 117.0–121.0 °C, which directly impacts its crystallization behavior and diastereomeric salt formation during chiral resolution processes . In contrast, the (S)-enantiomer (CAS 60725-19-1) possesses opposite optical rotation and differing solid-state properties, while other N-protecting groups (e.g., Boc, Cbz, Fmoc) introduce steric bulk, alter solubility profiles, and require different deprotection conditions that are incompatible with downstream synthetic steps . The methoxycarbonyl (Moc) group offers a unique balance of stability and facile removal under mild conditions compared to bulkier protecting groups, making it the preferred choice for specific pharmaceutical intermediate syntheses, such as Velpatasvir [2].

Quantitative Differentiation of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid from Closest Analogs: Evidence-Based Comparison Data


Enantiomeric Purity and Chiral Recognition: (R)-Moc-Phenylglycine vs. (S)-Enantiomer in Chiral Chromatography

In chiral chromatography using a crown ether column, the (R)-enantiomer of Moc-phenylglycine elutes prior to the (S)-enantiomer, confirming distinct chiral recognition properties [1]. This elution order is consistent for N-protected phenylglycines and is critical for analytical method development and preparative separations. The separation factor (α) for Moc-phenylglycine enantiomers was reported to be >1.2, indicating baseline resolution [1].

Chiral resolution Enantiomeric separation Chromatography

Melting Point and Crystallinity: (R)-Moc-Phenylglycine vs. (S)-Moc-Phenylglycine and Cbz-D-Phenylglycine

The (R)-Moc-phenylglycine exhibits a melting point range of 117.0–121.0 °C, which is significantly lower than that of Cbz-D-phenylglycine (131 °C) and distinct from the (S)-enantiomer . This lower melting point facilitates easier handling and dissolution in organic solvents, reducing energy requirements for processing. The sharp melting range indicates high crystallinity and purity, essential for reproducible crystallization in chiral resolution processes .

Solid-state properties Crystallization Process chemistry

Specific Rotation and Optical Purity Verification: (R)-Moc-Phenylglycine vs. Fmoc-L-Phenylglycine

The specific rotation of (R)-Moc-phenylglycine is reported as +3.0° to +5.0° (c=1, H₂O) at 20 °C . In contrast, Fmoc-L-phenylglycine exhibits a specific rotation of +81° ± 3° (c=1, DMF) [1]. The lower magnitude of rotation for the Moc derivative is due to the smaller methoxycarbonyl group compared to the bulky fluorenylmethoxycarbonyl (Fmoc) group, which reduces chromophore-induced optical activity. This lower rotation does not indicate lower enantiomeric purity; rather, it reflects the intrinsic molecular property and must be accounted for in quality control specifications.

Chiroptical properties Quality control Enantiomeric purity

Application-Specific Utility: (R)-Moc-Phenylglycine as a Key Intermediate in Velpatasvir Synthesis

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a designated intermediate in the synthesis of Velpatasvir (GS-5816), a potent NS5A inhibitor used in combination with Sofosbuvir for the treatment of chronic hepatitis C virus (HCV) infection [1][2]. The (R)-configuration is essential for the biological activity of the final drug substance; substitution with the (S)-enantiomer or racemic mixture would result in an inactive or less potent impurity [1]. The methoxycarbonyl protecting group is selectively removed under mild conditions late in the synthetic sequence without epimerization, a critical advantage over bulkier protecting groups like Fmoc or Cbz, which require harsher basic conditions .

Pharmaceutical intermediate Antiviral synthesis Process chemistry

Optimal Application Scenarios for (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid Based on Verified Evidence


Analytical Method Development and Quality Control of Chiral Phenylglycine Derivatives

Utilize (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a reference standard for developing and validating chiral HPLC methods to determine enantiomeric excess (ee) of phenylglycine-based intermediates. The established elution order (R before S) on crown ether columns provides a reliable benchmark for method qualification [1].

Preparative-Scale Chiral Resolution of Racemic Phenylglycine Mixtures

Employ (R)-Moc-phenylglycine as a resolving agent or as a starting material for diastereomeric salt formation to separate racemic phenylglycine derivatives. The compound's well-defined melting point (117–121 °C) and crystallinity facilitate efficient solid-liquid separation and recovery of the desired enantiomer .

Synthesis of Velpatasvir and Related HCV NS5A Inhibitors

Incorporate (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a key chiral intermediate in the multi-step synthesis of Velpatasvir (GS-5816). The methoxycarbonyl protecting group is selectively removed under mild conditions without epimerization, ensuring the integrity of the (R)-configuration in the final API [2].

Stereoselective Synthesis of Peptidomimetics and Constrained Amino Acid Derivatives

Use (R)-Moc-phenylglycine as a chiral building block for introducing phenylglycine residues into peptidomimetics and constrained analogs. The (R)-configuration imparts specific conformational constraints that influence biological activity and receptor selectivity, as demonstrated in structure-activity relationship (SAR) studies of metabotropic glutamate receptor ligands [3].

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